

Off-Target Effects of 4'-Hydroxytamoxifen In Vitro: A Technical Guide

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Compound of Interest

Compound Name: 4'-Hydroxytamoxifen TFA

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Introduction

4'-Hydroxytamoxifen (4-OHT), the active metabolite of tamoxifen, is a well-established selective estrogen receptor modulator (SERM) pivotal in the treatment of estrogen receptor (ER)-positive breast cancer.^[1] Its therapeutic action is primarily attributed to its high-affinity binding to estrogen receptors, leading to the modulation of estrogen-dependent gene expression.^[1] However, a growing body of in vitro research reveals that 4-OHT interacts with numerous other cellular targets, leading to "off-target" effects. These effects are independent of its action on estrogen receptors and can contribute to both its therapeutic and toxicological profiles.^{[2][3]} Understanding these off-target activities is crucial for the comprehensive evaluation of 4-OHT's biological effects and for the development of more selective therapeutic agents.

This technical guide provides an in-depth overview of the known off-target effects of 4'-Hydroxytamoxifen in vitro. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to offer a comprehensive resource for researchers in pharmacology and drug development.

Quantitative Data on Off-Target Interactions

The following tables summarize the in vitro binding affinities and functional potencies of 4-OHT for various off-target proteins.

Target	Ligand	Parameter	Value (nM)	Cell/System	Reference
Estrogen-Related Receptor γ (ERR γ)	[3H]4-Hydroxytamoxifen	Kd	35	In vitro	[1] [4]
Estrogen-Related Receptor γ (ERR γ)	4-Hydroxytamoxifen	Ki	75	In vitro	[1] [4]
Estrogen-Related Receptor γ (ERR γ)	4-Hydroxytamoxifen	EC50	50	Cell-based assay	[4]
Estrogen-Related Receptor β (ERR β)	4-Hydroxytamoxifen	EC50	150	Cell-based assay	[4]

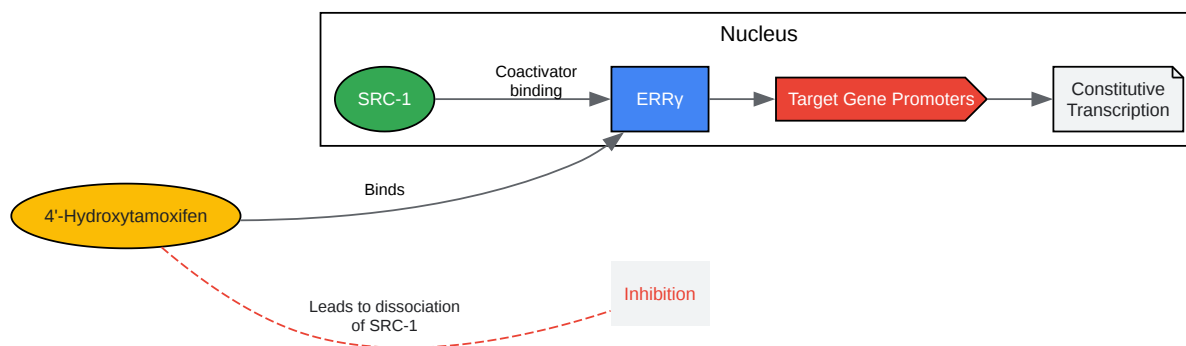
Table 1: Binding and Functional Data for 4-OHT on Estrogen-Related Receptors.

Cell Line	Cancer Type	ER Status	IC50 (μM)	Incubation Time (h)	Assay Method	Reference
MCF-7	Breast Cancer	Positive	19.35	24	MTT	[2]
MCF-7	Breast Cancer	Positive	21.42	48	MTT	[2]
MCF-7	Breast Cancer	Positive	21.42	72	MTT	[2]
BT-20	Breast Cancer	Negative	Growth reduction at 10 ⁻⁹ to 10 ⁻⁶ M	Not Specified	Cell numeration, [3H]thymidine incorporation	[5]

Table 2: ER-Independent Cytotoxicity of 4-OHT in Cancer Cell Lines.

Key Off-Target Signaling Pathways and Mechanisms Estrogen-Related Receptor γ (ERR γ)

4-OHT has been identified as a high-affinity ligand for the orphan nuclear receptor ERR γ .^[4] Unlike its antagonistic effect on ER, its interaction with ERR γ leads to the inhibition of the receptor's constitutive transcriptional activity.^[4] This interaction is significant as ERR γ is implicated in the regulation of cellular metabolism and has been associated with cancer development.

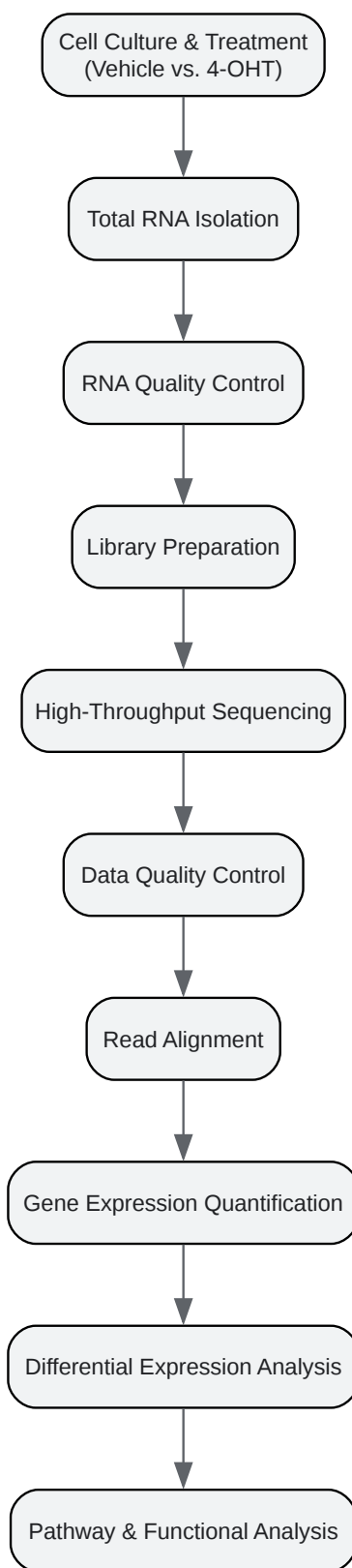
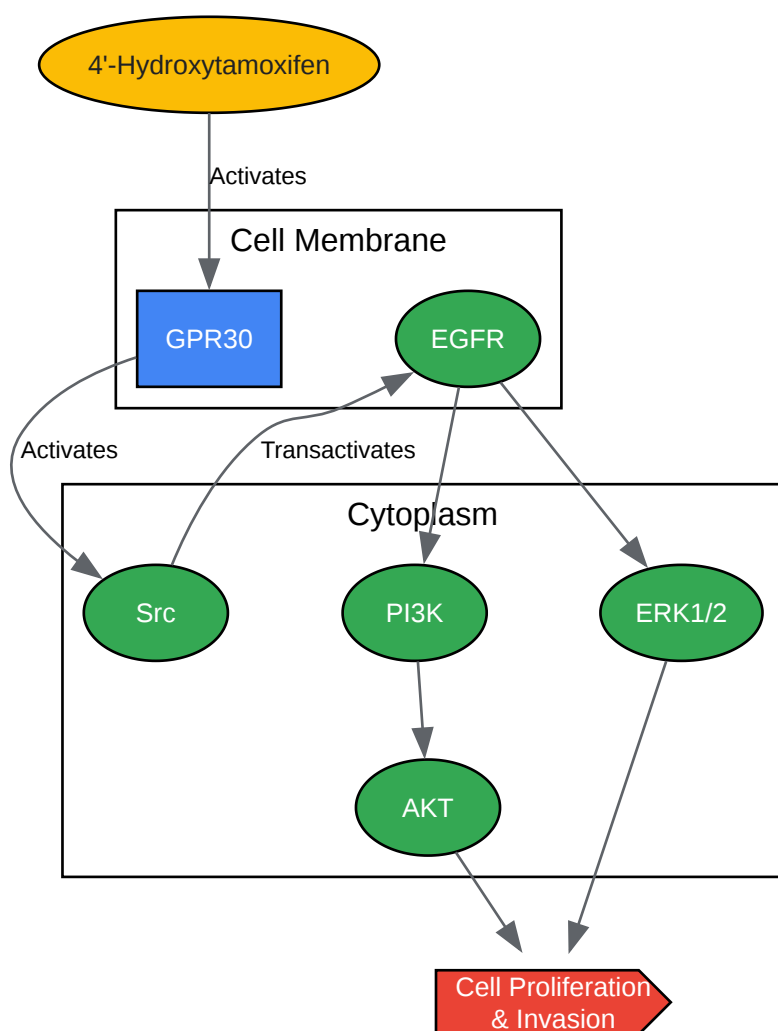


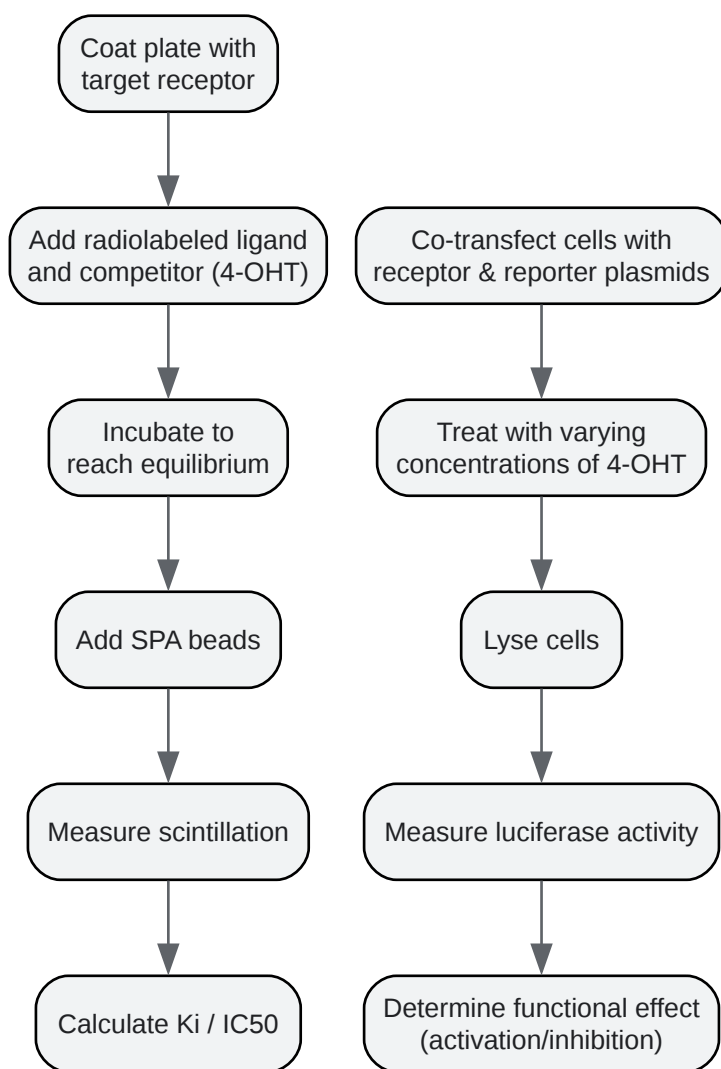
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ERα signaling inhibition by 4-Hydroxytamoxifen.

G Protein-Coupled Estrogen Receptor (GPR30)

4-OHT can activate the G protein-coupled estrogen receptor (GPR30), also known as GPER. [6][7] This interaction initiates rapid, non-genomic signaling cascades, including the activation of the ERK1/2 and PI3K/AKT pathways.[6][8] This GPR30-mediated signaling has been shown to promote proliferation in certain cancer cells, such as endometrial and thyroid cancer cells, potentially contributing to the uterotrophic side effects of tamoxifen.[6][7] Furthermore, GPR30 engagement by 4-OHT can sensitize both ER+ and ER- breast cancer cells to natural killer (NK) cell-mediated lysis by upregulating apoptotic and death receptor signaling pathways.[9]





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